molecular formula C2H4BrF5S B3030932 Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- CAS No. 109050-54-6

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-

Cat. No. B3030932
CAS RN: 109050-54-6
M. Wt: 235.02 g/mol
InChI Key: JVXOYDNEHDYIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-” is a chemical compound with the molecular formula C2H4BrF5S . It has a molecular weight of 235.02 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-” are determined by its molecular structure . Unfortunately, specific details such as boiling point, melting point, flash point, and density were not found in the available resources.

Scientific Research Applications

Fluorescent Sulfur Quantum Dots (SQDs) for Bioimaging

Sulfur quantum dots (SQDs) are nanoscale semiconductor particles with unique optical properties. Researchers have developed a strategy to synthesize SQDs using hydrothermal reactions. These SQDs exhibit strong fluorescence and can be used for bioimaging due to their low toxicity and high photostability . Their applications include cellular imaging, drug delivery, and disease diagnosis.

Sulfur-Containing Nanomaterials in Biosensors

Sulfur-containing nanomaterials play a crucial role in biosensing applications. These materials can be functionalized to detect specific biomolecules, such as proteins, nucleic acids, and enzymes. Researchers have explored their use in electrochemical and optical biosensors for early disease detection and environmental monitoring .

Sulfur in Lithium Niobate Nanoparticles

Lithium niobate nanoparticles prepared via the sol-gel process have been characterized using X-ray and Raman spectroscopy. Sulfur-containing species play a role in the structural properties of these materials. Understanding their behavior is essential for applications in photonics, sensors, and optoelectronics .

Raman Spectroscopy for Nuclear Materials

Sulfur-containing compounds have been studied using Raman spectroscopy to understand their behavior in nuclear materials. This research aids in nuclear waste management, reactor safety, and radiation shielding .

Transition Metal Oxide Reactions with Monochloromethane

Infrared spectroscopy combined with density functional theory calculations has been used to study the interaction of transition metal oxides with monochloromethane. Sulfur-containing oxides are of interest due to their catalytic properties and potential applications in environmental remediation and chemical synthesis .

Sulfur in Food Chemistry

Sulfur compounds contribute to the aroma, flavor, and preservation of foods and beverages. Analytical techniques, including molecular spectroscopy, help characterize these compounds. Researchers study sulfur-containing compounds in wine, garlic, onions, and other food products .

Safety and Hazards

“Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-” is not intended for human or veterinary use. It’s important to handle this compound with care and use appropriate safety measures. Specific hazard statements were not available in the resources .

properties

IUPAC Name

2-bromoethyl(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF5S/c3-1-2-9(4,5,6,7)8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXOYDNEHDYIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382004
Record name Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-

CAS RN

109050-54-6
Record name Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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